molecular formula C22H23N3O B4200907 N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide

N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide

Cat. No.: B4200907
M. Wt: 345.4 g/mol
InChI Key: QQELJIRNRWYISA-UHFFFAOYSA-N
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Description

N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a naphthamide group attached to a phenyl ring, which is further substituted with a 4-methyl-1-piperazinyl group. The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide typically involves the reaction of 2-naphthoic acid with 2-(4-methyl-1-piperazinyl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antibacterial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Used in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it has been shown to inhibit the activity of certain kinases involved in cancer cell proliferation, thereby reducing tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide is unique due to its specific structural features, such as the presence of both a naphthamide group and a 4-methyl-1-piperazinyl group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various research applications .

Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c1-24-12-14-25(15-13-24)21-9-5-4-8-20(21)23-22(26)19-11-10-17-6-2-3-7-18(17)16-19/h2-11,16H,12-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQELJIRNRWYISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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